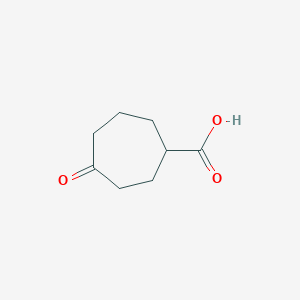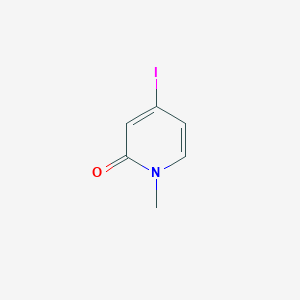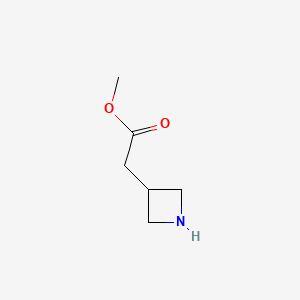
4-Oxocycloheptanecarboxylic acid
Vue d'ensemble
Description
4-Oxocycloheptanecarboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atmospheric Chemistry Research
4-Oxocycloheptanecarboxylic acid has been identified in marine aerosols, highlighting its role in atmospheric chemistry. Sakaguchi and Kawamura (1994) discovered 4-oxoheptanedioic acid in marine atmospheric samples, indicating the presence of such compounds in natural environments (Sakaguchi & Kawamura, 1994). Similarly, Kawamura and Ikushima (1993) studied low molecular weight dicarboxylic acids, including this compound, in urban aerosols (Kawamura & Ikushima, 1993).
Organic Synthesis and Chemical Research
In chemical research, this compound serves as a useful building block. Ragan et al. (2001) explored synthetic routes for its production, considering its significance in seven-membered ring formation (Ragan et al., 2001). Another study by Alcaide and Almendros (2002) highlighted its utility in stereocontrolled synthesis, underscoring its versatility in organic chemistry (Alcaide & Almendros, 2002).
Biological and Biochemical Studies
This compound also finds applications in biochemical studies. Kaneda, Tokuyama, and Obata (1995) investigated the aromatization process of 4-oxocyclohexanecarboxylic acid in Corynebacterium cyclohexanicum, revealing insights into microbial metabolism (Kaneda, Tokuyama, & Obata, 1995). Additionally, Obata, Uebayasi, and Kaneda (1988) purified and characterized enzymes specific to 4-oxocyclohexanecarboxylic acid in Corynebacterium cyclohexanicum (Obata, Uebayasi, & Kaneda, 1988).
Nanotechnology and Materials Science
In materials science, this compound has been used in the development of synthetic ion channels. A study by Ali et al. (2012) demonstrated its application in optical gating of photosensitive synthetic ion channels, contributing to advances in nanofluidic devices (Ali et al., 2012).
Environmental Chemistry
Lastly, in environmental chemistry, this compound-related research includes studies on oxalic acid, a related dicarboxylic acid. Liu et al. (2016) used oxalic acid as an initiator in the synthesis of CO2-based polyols, providing insights into sustainable materials synthesis (Liu et al., 2016).
Mécanisme D'action
Target of Action
As a carboxylic acid derivative, it may interact with various enzymes and proteins within the body, potentially influencing their function .
Mode of Action
As a carboxylic acid, it can participate in various biochemical reactions, such as nucleophilic acyl substitution reactions . These reactions could potentially lead to changes in the function of target proteins or enzymes.
Biochemical Pathways
For instance, they are involved in the C4 photosynthetic pathway, a process that uses a biochemical pump to concentrate CO2 to levels up to 10-fold atmospheric in specialized cells of the leaf where Rubisco, the primary enzyme of C3 photosynthesis, is located .
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Oxocycloheptanecarboxylic acid. For instance, its stability could be affected by storage conditions, as suggested by its recommended storage temperature of 2-8°C .
Analyse Biochimique
Cellular Effects
The effects of 4-Oxocycloheptanecarboxylic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the degradation of cyclohexanecarboxylic acid, a process that involves the aromatization of this compound to 4-hydroxybenzoic acid . This metabolic pathway highlights the compound’s role in modulating metabolic flux and influencing metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can affect its activity and function, as its presence in different cellular regions can influence various biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with specific biomolecules and its involvement in distinct biochemical pathways.
Propriétés
IUPAC Name |
4-oxocycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-5-7)8(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVNUTVSDQMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695043 | |
| Record name | 4-Oxocycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90482-29-4 | |
| Record name | 4-Oxocycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocycloheptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)


